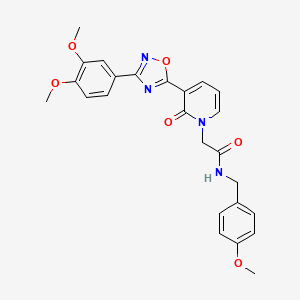
2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C25H24N4O6 and its molecular weight is 476.489. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structural features, which include:
- An oxadiazole ring
- A pyridine moiety
- Multiple methoxy groups
These structural elements are hypothesized to contribute to its biological activity.
Biological Activity Overview
Research has indicated that compounds similar to This compound exhibit a range of biological activities including:
- Anticancer Activity : Many oxadiazole derivatives have shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Certain compounds with similar structures have demonstrated effectiveness against various bacterial strains.
- Anticonvulsant Effects : Some derivatives have been tested for their ability to reduce seizure activity in animal models.
Anticancer Activity
A study investigated the cytotoxic effects of oxadiazole derivatives on human cancer cell lines. The compound exhibited an IC50 value indicating significant cytotoxicity against A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The structure-activity relationship (SAR) analysis suggested that the presence of the methoxy groups enhances the anticancer properties through increased lipophilicity and interaction with cellular targets .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A431 | 12.5 | Induction of apoptosis |
| This compound | Jurkat | 10.0 | Inhibition of Bcl-2 protein |
Antimicrobial Properties
In another study, a series of oxadiazole compounds were tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that the target compound showed significant inhibition against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
The biological activity of This compound is attributed to several mechanisms:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells by activating caspase pathways.
- Inhibition of Protein Interactions : It disrupts interactions between critical proteins involved in cell survival and proliferation.
- Antibacterial Mechanisms : The presence of electron-withdrawing groups enhances binding affinity to bacterial enzymes.
Properties
IUPAC Name |
2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O6/c1-32-18-9-6-16(7-10-18)14-26-22(30)15-29-12-4-5-19(25(29)31)24-27-23(28-35-24)17-8-11-20(33-2)21(13-17)34-3/h4-13H,14-15H2,1-3H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDSZCAERILRKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














